N,N-双(2-氯乙基)-对-氨基苯基乙酸

描述

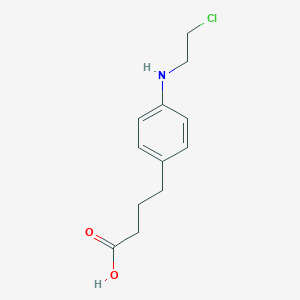

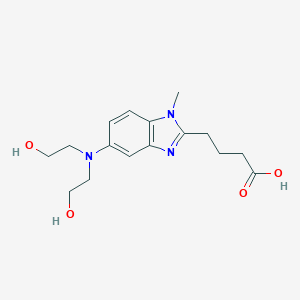

“N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” is a chemical compound. It is a bifunctional alkylating drug belonging to the nitrogen mustard group and is widely used as an anticancer agent . The antitumor activity of the nitrogen mustards is based on the formation of adducts with genomic DNA .

Synthesis Analysis

The synthesis of “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” involves several steps. It has been reported that it can react with 2’-deoxyadenosine at physiological pH, and the reactions were followed by HPLC-MS and HPLC-MS/MS techniques .Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” is complex. It has been studied using various techniques such as vibrational spectra, Hirshfeld surface analysis, and molecular docking .Chemical Reactions Analysis

“N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” can react with various heteroatoms of the nucleoside. The principal site of alkylation was N1. Several other adducts were also detected. The N1, N6, N3, and N7 derivatives were characterized by means of MS/MS, UV, and 1H NMR .科学研究应用

抗肿瘤和细胞遗传学效应:该化合物已显示出作为抗肿瘤剂的潜力。例如,对-双(2-氯乙基)氨基苯基乙酸的酯和酰胺甾体衍生物表现出细胞遗传、细胞抑制和抗肿瘤作用,其中酯化合物更有效 (Nikolaropoulos 等人,1997).

在生理溶液中的反应:研究揭示了该化合物在生理溶液中的反应方式。例如,它在水溶液中通过与其他芳香族和脂肪族氮芥类似的机制分解 (Pettersson-Fernholm 等人,1999).

在人胃液和唾液中的解毒:研究表明该化合物在胃液和唾液中转化为稳定的代谢物,证明其在低胃鎓离子浓度下不稳定 (Hovinen 等人,1998).

抗白血病活性:各种研究证明了该化合物的衍生物的抗白血病作用,突出了它们在癌症治疗中的潜力 (Wampler & Catsoulacos,1977).

细胞毒性和遗传毒性调查:已经对该化合物及其衍生物的细胞毒性和遗传毒性进行了调查,特别是与 DNA 修复机制相关的 (Salmelin 等人,2000).

在人淋巴细胞中诱导微核:研究评估了该化合物在人淋巴细胞中诱导微核的潜力,有助于我们了解其诱变和遗传毒性活性 (Andrianopoulos 等人,2000).

作用机制

Target of Action

Phenacid primarily targets neuronal sodium channels and voltage-sensitive calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system, and their modulation can significantly impact neuronal activity.

Mode of Action

Phenacid interacts with its targets by binding to and blocking these channels . This action suppresses neuronal depolarization and hypersynchronization, which are often the underlying causes of seizures . By inhibiting these processes, Phenacid can control the number and severity of seizures, particularly in cases of severe epilepsy .

Biochemical Pathways

The suppression of neuronal depolarization and hypersynchronization can disrupt the normal flow of electrical signals in the brain, potentially affecting a range of downstream effects related to neuronal communication and function .

Pharmacokinetics

Phenacid is almost completely absorbed and metabolized in the liver by hepatic microsomal enzymes, where it is inactivated by p-hydroxylation . The elimination half-life of Phenacid varies from 37 to 74 minutes . These pharmacokinetic properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of Phenacid’s action is the reduction in the number and severity of seizures, particularly in cases of severe epilepsy . By blocking neuronal sodium and calcium channels, Phenacid can suppress neuronal depolarization and hypersynchronization, thereby controlling seizure activity .

Action Environment

The action, efficacy, and stability of Phenacid can be influenced by various environmental factors. While specific data on Phenacid is limited, it is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment (G × E) interaction . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence the action and efficacy of Phenacid.

未来方向

The future directions of research on “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. More research is also needed to explore its potential applications in various fields .

属性

IUPAC Name |

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAFMLCWWGDNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146714 | |

| Record name | Phenacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid | |

CAS RN |

10477-72-2 | |

| Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenacil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)